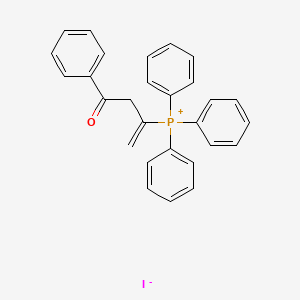
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a phenyl group attached to a butenone moiety, which is further connected to a triphenylphosphanium iodide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for chemists .
Biology and Medicine
Its ability to form adducts with coenzyme A (CoA) makes it a useful inhibitor in biochemical pathways .
Industry
In industry, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for industrial applications where specific chemical transformations are required .
Mechanism of Action
The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar structure and also form adducts with CoA, inhibiting the same enzyme.
Triphenylphosphonium derivatives: These compounds have similar reactivity and applications due to the presence of the triphenylphosphonium group.
Uniqueness
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phenylbutenone moiety with a triphenylphosphanium iodide group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
141973-82-2 |
|---|---|
Molecular Formula |
C28H24IOP |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1 |
InChI Key |
ZYZWABXILLTJIZ-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















